N-(1,2-oxazol-3-yl)benzenesulfonamide
Description
Contextualization within Sulfonamide Chemistry Research
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone in the history and ongoing development of pharmaceuticals. ajchem-b.com Their journey began with the discovery of their antibacterial properties, which revolutionized medicine before the widespread availability of penicillin. ajchem-b.com Today, the applications of sulfonamides have expanded dramatically, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.net
The versatility of the sulfonamide group lies in its ability to be readily integrated with other molecular scaffolds, allowing for the fine-tuning of its pharmacological profile. researchgate.net Researchers continue to explore new sulfonamide derivatives to combat emerging diseases and overcome antibiotic resistance. tandfonline.com The development of novel synthetic methods, such as cascade reactions to form macrocyclic sulfonamides, highlights the ongoing innovation in this field. york.ac.uk The core structure of N-(1,2-oxazol-3-yl)benzenesulfonamide fits squarely within this research paradigm, representing a strategic combination of the established benzenesulfonamide (B165840) moiety with a heterocyclic ring to explore new therapeutic possibilities.
Significance of the 1,2-Oxazole Moiety in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of paramount importance in medicinal chemistry. tandfonline.com The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered aromatic ring containing a nitrogen and an oxygen atom adjacent to each other. This arrangement confers unique physicochemical properties that make it a valuable component in drug design. rsc.org
The oxazole (B20620) ring is considered a bioisostere of other cyclic structures, meaning it can replace other groups while maintaining or enhancing biological activity. rsc.orgnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows molecules containing this moiety to bind effectively with biological targets like enzymes and receptors. tandfonline.comrsc.org Consequently, oxazole and its isomers are found in numerous approved drugs and are a frequent focus of research for developing new agents with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. nih.govresearchgate.net The incorporation of the 1,2-oxazole ring into the structure of this compound is a deliberate strategy to leverage these favorable properties.
Overview of Academic Research Trajectories Involving this compound and its Core Structure
While extensive research on the specific compound this compound is not widely published, a significant body of work exists on closely related analogues and derivatives. This research provides valuable insights into the potential of its core structure. The primary research trajectories focus on synthesizing novel derivatives and evaluating their biological activities, particularly as anticancer and antimicrobial agents.
For instance, a series of 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. These compounds demonstrated significant activity, particularly against leukemia cell lines, by inhibiting tubulin polymerization. acs.org Another study focused on the copper-catalyzed synthesis of isoxazolidine/1,2-oxazinane-3-ylidene sulfonamides, creating analogues of the antibiotic sulfamethoxazole (B1682508). researchgate.net This highlights the utility of the oxazole-sulfonamide scaffold in developing new antibacterial agents.
Furthermore, research into 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives as carbonic anhydrase inhibitors demonstrates the potential for this structural class to target specific enzymes involved in disease. nih.gov The synthesis of compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide also contributes to the understanding of the structure-activity relationships within this chemical family. nih.gov
These studies collectively underscore the academic interest in the this compound core structure as a versatile platform for the development of new therapeutic agents. The research findings for related compounds are often presented in detailed data tables to compare their efficacy.
Interactive Data Table: Anticancer Activity of 1,3-Oxazole Sulfonamide Derivatives acs.org
| Compound | Mean GI₅₀ (nM) | Cell Line Specificity | Mechanism of Action |
| 2-chloro-5-methylphenyl derivative | 48.8 | Leukemia | Tubulin Polymerization Inhibitor |
| 1-naphthyl derivative | 44.7 | Leukemia | Tubulin Polymerization Inhibitor |
| Compound 55 | Submicromolar | Leukemia | Tubulin Polymerization Inhibitor |
| Compound 56 | Submicromolar | Leukemia | Tubulin Polymerization Inhibitor |
Interactive Data Table: Physicochemical Properties of Benzenesulfonamide and a Derivative nih.govchemicalbook.com
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152 | 4.3 g/L (16 °C) |
| N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | C₁₀H₁₀N₂O₃S | 238.27 | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-6-7-14-10-9/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNITHABNQZDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397376 | |
| Record name | N-(1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900415-31-8 | |
| Record name | N-(1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1,2 Oxazol 3 Yl Benzenesulfonamide and Its Research Analogs
Precursor Identification and Design Strategies
The synthesis of N-(1,2-oxazol-3-yl)benzenesulfonamide is fundamentally a convergent process, requiring the strategic preparation and coupling of two key precursors. The molecular architecture is designed around the linkage of a benzenesulfonamide (B165840) moiety with a 3-amino-1,2-oxazole ring.
The primary precursors are:
Benzenesulfonyl Chloride (or its derivatives): This is the electrophilic component that provides the benzenesulfonyl group. It is a commercially available organosulfur compound prepared through methods like the chlorosulfonation of benzene (B151609). wikipedia.org It readily reacts with nucleophiles such as amines. wikipedia.orgresearchgate.net
3-Amino-1,2-oxazole (or its derivatives): This precursor serves as the nucleophile. The 1,2-oxazole ring system, also known as isoxazole (B147169), is a critical heterocyclic motif. The synthesis of the 1,2-oxazole ring itself can be achieved through two primary pathways: the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, or the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov The synthesis of 3-amino-1,2-benzisoxazole derivatives has been demonstrated from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net For non-benzofused systems, similar strategies apply, starting from appropriate acyclic precursors.
The design strategy leverages the established biological significance of both the sulfonamide group, a cornerstone of sulfa drugs, and the oxazole (B20620) ring, a versatile heterocycle found in many pharmacologically active compounds. researchgate.netnih.gov The combination of these two pharmacophores into a single molecule is a common approach in medicinal chemistry to explore new chemical space and biological activities.
Classical Synthetic Routes
Traditional methods for constructing the sulfonamide linkage remain highly relevant and are characterized by their reliability and well-understood mechanisms.
Condensation Reactions for Benzenesulfonamide Formation
The most direct and widely used method for forming the N-S bond in this compound is the condensation reaction between benzenesulfonyl chloride and 3-amino-1,2-oxazole. This reaction is a cornerstone of sulfonamide synthesis and is analogous to the Hinsberg test for amines. libretexts.orgwikipedia.org
The reaction mechanism involves the nucleophilic attack of the primary amino group of the oxazole on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org The reaction is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgresearchgate.net The reaction between benzenesulfonyl chloride and substituted anilines is noted to be a highly efficient reaction that proceeds to completion. researchgate.net For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved in high yield by reacting benzenesulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate, followed by acidification with HCl. researchgate.net
General Reaction Scheme: C₆H₅SO₂Cl + H₂N-(1,2-oxazol-3-yl) + Base → C₆H₅SO₂NH-(1,2-oxazol-3-yl) + [Base-H]⁺Cl⁻
This method's utility is demonstrated in the synthesis of various N-aryl substituted benzenesulfonamide derivatives, where benzenesulfonyl chloride is coupled with different aromatic amines in a mixture of acetone (B3395972) and pyridine. researchgate.net
Schiff Base Formation Strategies and their Application to Sulfonamide-Oxazole Linkages
Schiff base formation provides a versatile method for creating analogs of this compound, particularly when the benzenesulfonamide precursor contains an additional free amino group. A prime example is sulfamethoxazole (B1682508), which is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. The aromatic amino group at the C-4 position is available for further modification.
The synthesis involves the condensation of the amino group of the sulfonamide with the carbonyl group of an aromatic aldehyde or ketone. researchgate.netresearchgate.net This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a solvent like absolute ethanol. researchgate.netnih.gov
General Reaction Scheme for Schiff Base Formation: R-CHO + H₂N-Ar-SO₂NH-(1,2-oxazol-3-yl) → R-CH=N-Ar-SO₂NH-(1,2-oxazol-3-yl) + H₂O
This strategy has been successfully employed to synthesize a series of Schiff base derivatives of sulfamethoxazole by reacting it with various substituted aromatic aldehydes. researchgate.netnih.govijcce.ac.ir The formation of the azomethine (-C=N-) group is a key indicator of a successful reaction and can be confirmed by spectroscopic methods. researchgate.netijcce.ac.ir
Modern Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, modern synthetic protocols have been developed and applied to the synthesis of sulfonamides and their derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity by minimizing side reactions. researchgate.netscirp.org
A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chlorides. organic-chemistry.orgacs.org In one such protocol, the sulfonic acid is activated with 2,4,6-trichloro- researchgate.netorganic-chemistry.orgacs.org-triazine (TCT) under microwave irradiation, followed by a second microwave-assisted step where the intermediate reacts with an amine to furnish the final sulfonamide in high yield. researchgate.netorganic-chemistry.orgscribd.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 10-30 minutes | researchgate.netscirp.org |
| Product Yield | Moderate to Good | Good to Excellent (often >90%) | scirp.orgscribd.com |
| Purity | May require extensive purification | Higher purity, reduced side products | scirp.org |
| Conditions | Prolonged heating | Rapid, controlled heating | organic-chemistry.orgscribd.com |
This approach shows good functional group tolerance and is operationally simple, making it highly relevant for pharmaceutical applications. organic-chemistry.org
Metal-Catalyzed Coupling Reactions for Derivative Formation
Metal-catalyzed cross-coupling reactions represent a significant advancement in forming C-N bonds, offering an alternative to classical condensation methods for synthesizing N-aryl sulfonamides. These methods are particularly valuable for creating diverse libraries of derivatives.
Copper-Catalyzed N-Arylation: Copper catalysis provides a cost-effective and powerful system for the N-arylation of sulfonamides. nih.gov A combination of copper salts (e.g., CuI, Cu₂O) and specific ligands like oxalamides or 4-hydroxypicolinamides can effectively couple a wide range of primary and secondary sulfonamides with (hetero)aryl chlorides and bromides. nih.gov An efficient, ligand-free method uses a copper catalyst in water to couple sulfonamides with arylboronic acids, highlighting a move towards more environmentally benign "green chemistry" principles. organic-chemistry.org
Palladium-Catalyzed N-Arylation: Palladium-catalyzed reactions are also prominent for constructing sulfonamide derivatives. While early methods had limitations, newer systems have expanded the scope. For example, palladium catalysis can be used for the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides, which can then be reacted with amines. mit.edu Nickel-catalyzed cross-couplings, enabled by ligands such as DalPhos, have also been developed for the reaction of sulfonamides with (hetero)aryl chlorides. researchgate.net These catalytic approaches avoid the potentially genotoxic issues associated with some traditional condensation methods and allow for the direct sulfonamidation of complex, drug-like molecules. nih.gov
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Cu₂O / 4-hydroxypicolinamide | Sulfonamides + (Hetero)aryl chlorides | Effective for coupling with readily available aryl chlorides. | nih.gov |
| Cu(OAc)₂·H₂O (ligand-free) | Sulfonamides + Arylboronic acids | Environmentally friendly (uses water as solvent), simple workup. | organic-chemistry.org |
| Pd Catalyst | Aryl Iodides + Hydrazines | Enables aminosulfonylation to prepare N-amino-sulfonamides. | mit.edu |
| Ni-DalPhos Complex | Sulfonamides + (Hetero)aryl chlorides | Provides an alternative to palladium for C-N cross-coupling. | researchgate.net |
Synthesis of Structurally Modified Analogs and Derivatives
The generation of analog libraries from the parent this compound structure is a key strategy for developing compounds with tailored properties. Modifications typically target the benzenesulfonamide moiety or the 1,2-oxazole ring system.
The benzenesulfonamide portion of the molecule is a frequent target for modification to enhance potency and modulate physicochemical properties. Synthetic strategies often involve the coupling of a substituted benzenesulfonyl chloride with an appropriate amino-oxazole precursor.
Researchers have synthesized a wide array of derivatives by introducing various substituents onto the phenyl ring of the benzenesulfonamide. For instance, aniline (B41778) analogues with 3-Cl and 3-CF3 substitutions have been prepared through copper-catalyzed cross-coupling reactions, demonstrating enhanced antiviral potencies. nih.gov Another approach involves a Sandmeyer reaction on a substituted aniline to generate the corresponding benzenesulfonyl chloride, which is then reacted with ammonia (B1221849) before coupling with the oxazole component. nih.gov
The synthesis of benzenesulfonamides bearing different heterocyclic rings as bioisosteric replacements for the oxazole has also been explored. For example, derivatives incorporating a 1,2,4-triazole (B32235) ring have been synthesized with the aim of developing new antimalarial agents. mdpi.com The general synthetic route for these compounds involves reacting 3-amino-1H-1,2,4-triazoles with various sulfonyl chlorides in acetonitrile (B52724) or DMF. mdpi.com Similarly, novel benzenesulfonamide derivatives bearing functionalized imidazole (B134444) or S-alkylated groups have been synthesized to target multidrug-resistant mycobacteria. mdpi.com
Further modifications include the incorporation of ureido groups. A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives has been designed and synthesized to explore their potential as human carbonic anhydrase inhibitors. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) sulfonamide derivatives containing a pyrazole (B372694) structure has also been reported, aiming to create compounds with high biological activity through structural optimization. acs.org
The table below summarizes various synthetic approaches for modifying the benzenesulfonamide moiety.
| Synthesis Strategy | Starting Materials | Key Reagents/Conditions | Resulting Derivative Type | Ref |
| Copper-Catalyzed Cross-Coupling | Substituted phenyl bromides, Amine (e.g., aminocyclohexane) | Copper catalyst | Substituted aniline analogues | nih.gov |
| Sandmeyer Reaction & Coupling | Substituted aniline, Amine | NaNO₂, HCl; CuCl, SO₂, AcOH; NH₃; CuI, K₃PO₄, L-proline | Disubstituted benzenesulfonamide analogues | nih.gov |
| Acylation | (tert-butoxycarbonyl)-L-phenylalanine, Substituted benzenesulfonyl chloride | PyBop, DIEA; TFA; Boc-glycine; Acylation | Benzenesulfonamide-containing phenylalanine derivatives | nih.gov |
| Condensation & Cyclization | Aminoguanidine bicarbonate, Carboxylic acids, Sulfonyl chlorides | Acetonitrile or DMF | 1H-1,2,4-triazol-3-yl benzenesulfonamides | mdpi.com |
| Wittig Reaction | 2-(chloromethyl)-1,3,4-oxadiazole phosphonium (B103445) salts, Arylaldehydes | N,N-diisopropylethylamine | (E)-5-[5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamides | nih.gov |
| Diazotization & Azide Substitution | Sulfanilamide, β-ketoesters | NaNO₂, NaN₃; Organic base | 1,2,3-triazole-4-carboxylates bearing a benzenesulfonamide | semanticscholar.org |
Modifications to the 1,2-oxazole ring are crucial for fine-tuning the biological activity and specificity of the compounds. These substitutions can alter the steric and electronic properties of the molecule, influencing its interaction with biological targets.
A common precursor for these syntheses is sulfamethoxazole, which is N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. sci-hub.se The synthesis of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole (B124983) with p-acetamidobenzenesulfonyl chloride at room temperature. sci-hub.se
A general route for creating novel 1,3-oxazole sulfonamides (note the different isomer) begins with a substituted acetophenone. acs.orgnih.gov The synthesis proceeds through bromination to an α-bromoketone, followed by the Delépine reaction to form a primary amine salt. This salt is then acylated and cyclized to yield the substituted 1,3-oxazole. acs.orgnih.gov The resulting oxazole is converted to a pivotal benzenesulfonyl chloride intermediate, which can then be reacted with various amines or anilines to construct a library of sulfonamides. acs.orgnih.gov This multi-step synthesis requires no protecting group chemistry for most intermediates. acs.org
A photoinduced protocol has also been developed for synthesizing trisubstituted oxazoles from diazo compounds and nitriles. researchgate.net This method proceeds via a [3+2] cycloaddition of singlet carbenes (from photolysis of the diazo compound) with nitriles. researchgate.net
The table below details examples of substitutions on the oxazole ring and the synthetic methods employed.
| Oxazole Derivative | Synthetic Approach | Key Intermediates/Reagents | Purpose/Application | Ref |
| 5-Methyl-1,2-oxazole | Reaction of amine with sulfonyl chloride | 3-amino-5-methylisoxazole, p-acetamidobenzenesulfonyl chloride | Precursor for sulfamethoxazole and its derivatives | sci-hub.se |
| 2-Cyclopropyl-5-phenyl-1,3-oxazole | Multi-step synthesis from acetophenone | α-bromoketone, cyclopropylcarbonyl chloride, phosphoryl chloride | Building block for novel tubulin polymerization inhibitors | acs.orgnih.gov |
| Trisubstituted oxazoles | Photoinduced [3+2] cycloaddition | Diazo compounds, nitriles | Generation of a library of pharmaceutically important oxazoles | researchgate.net |
| Oxazolidino-sulfonamides | Multi-step synthesis | Linezolid-like precursors | Development of antimicrobial agents | nih.gov |
The ability of this compound derivatives, particularly sulfamethoxazole, to act as ligands for metal ions has been extensively studied. sci-hub.seresearchgate.net These metal complexes are synthesized for various research purposes, including the development of new antimicrobial agents and catalytic systems. sci-hub.se The sulfonamide, with its multiple Lewis base sites (sulfonamide nitrogen, sulfonyl oxygen, and isoxazole ring nitrogen), can coordinate to metal centers in various ways. sci-hub.seresearchgate.net
The synthesis of these complexes is generally straightforward, often involving the reaction of a basic solution of the sulfonamide ligand with a solution of the corresponding metal salt. sci-hub.se Transition metals such as Mn(II), Co(II), Fe(II), Fe(III), Ni(II), Cu(II), and Zn(II) have been successfully complexed with 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide (sulfamethoxazole). sci-hub.se Spectroscopic analyses, including FTIR, UV-Vis, and NMR, confirm the coordination of the metal to the ligand, typically through the nitrogen and oxygen atoms of the sulfonamide group and sometimes through the isoxazole nitrogen. researchgate.netnih.govnih.gov
For example, in complexes with Ag(I), the ligand has been shown to coordinate through both the isoxazole nitrogen and the sulfonamide nitrogen, forming a dimeric structure. sci-hub.se In certain Ca(II) and Zn(II) complexes, coordination occurs through the sulfonamide nitrogen and a sulfonyl oxygen. sci-hub.se Lanthanide complexes with Schiff base derivatives of sulfamethoxazole have also been synthesized, resulting in nine-coordinated geometries for lanthanides (Gd, Sm, Nd) and a six-coordinated geometry for zinc. nih.gov
The table below lists various metal complexes synthesized from this compound derivatives.
| Metal Center | Ligand | Synthetic Method | Coordination Sites | Ref |
| Mn(II), Co(II), Fe(II), Ni(II), Cu(II), Zn(II) | Sulfamethoxazole | Reaction of basic ligand solution with metal salt solution | Sulfonamide N and O atoms | sci-hub.seresearchgate.netnih.gov |
| Ag(I) | Sulfamethoxazole | Reaction of basic ligand solution with metal salt solution | Isoxazole N and sulfonamide N | sci-hub.se |
| Gd(III), Sm(III), Nd(III), Zn(II) | Schiff base of Sulfamethoxazole | Reaction of ligand with metal nitrate (B79036) salts | Isoxazole N and sulfonyl O atoms | nih.gov |
| Co(II), Zn(II) | 2-(o-sulfamoylphenyl) benzimidazole | Coordination of ligand to divalent transition metals | Sulfonamidate N and endocyclic N of benzimidazole | researchgate.net |
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is essential for optimizing reaction conditions and designing new synthetic routes.
The formation of the sulfonamide bond itself typically proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. In the synthesis of some benzenesulfonamide analogs, a Sandmeyer reaction is employed as a key step. nih.gov This involves the diazotization of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium, followed by a copper-catalyzed conversion to the sulfonyl chloride. nih.gov
Copper-catalyzed cross-coupling reactions are also utilized to form C-N bonds, for example, in the coupling of a substituted benzenesulfonamide with an aryl halide. nih.gov These reactions are believed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
In the synthesis of certain derivatives, the mechanism involves the formation of a diazonium ion from a primary aromatic amine in an acidic nitric acid medium at low temperatures. researchgate.net This is followed by a condensation reaction with an electron-rich aromatic compound to form an azo group. researchgate.net
For the benzylation of primary amine-derived sulfonamides, a proposed SN1-like mechanism involves the formation of a benzylic carbocation, which is then attacked by the nucleophilic sulfonamide nitrogen. nsf.gov
The synthesis of 1,3,4-oxadiazole sulfonamides has been studied, with investigations into the antibacterial mechanism revealing that the compounds can disrupt the integrity of bacterial cell membranes and inhibit biofilm formation. acs.orgnih.gov While this is a biological mechanism, it is informed by the chemical structure achieved through the synthetic pathway.
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule is recorded as a distinct signal, or chemical shift (δ), measured in parts per million (ppm). For N-(1,2-oxazol-3-yl)benzenesulfonamide, the spectrum is expected to show signals corresponding to the protons on the benzene (B151609) ring and the oxazole (B20620) ring, as well as the sulfonamide N-H proton.
Benzenesulfonamide (B165840) Protons: The protons on the phenyl ring would typically appear in the aromatic region, approximately between 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, the ortho-protons (adjacent to the SO₂) would be shifted further downfield compared to the meta- and para-protons. The signals would likely present as a complex multiplet.
Oxazole Ring Protons: The 1,2-oxazole ring has two protons. The proton at position 4 (C4-H) would likely appear as a doublet around 6.5-7.0 ppm, and the proton at position 5 (C5-H) would appear as a doublet further downfield, potentially around 8.5-9.0 ppm. The coupling between these two adjacent protons would result in their mutual splitting into doublets.
Sulfonamide Proton (N-H): A broad singlet corresponding to the acidic N-H proton of the sulfonamide group would be expected. Its chemical shift is highly variable and depends on the solvent and concentration, but it typically appears downfield, often above 10 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Benzenesulfonamide Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (120-145 ppm). The carbon atom directly attached to the sulfur (C-S) would be found at the downfield end of this range, around 140-145 ppm. The other aromatic carbons would appear between 125 and 135 ppm.
Oxazole Ring Carbons: The three carbon atoms of the oxazole ring would have characteristic shifts. The C3 carbon, bonded to the sulfonamide nitrogen, would be significantly downfield (deshielded), likely in the range of 160-170 ppm. The C4 and C5 carbons would appear at higher fields, typically between 100 and 155 ppm.
Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different bonds.
The expected characteristic absorption bands for this compound would include:
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene and oxazole rings.
S=O Stretch: Two strong absorption bands are characteristic of the sulfonyl group (SO₂). An asymmetric stretching band would appear around 1330-1370 cm⁻¹, and a symmetric stretching band would be observed around 1140-1180 cm⁻¹. These are typically very intense and sharp peaks.
C=N Stretch: The stretching vibration of the C=N bond within the oxazole ring would be expected in the 1600-1650 cm⁻¹ region.
C-O-N Stretch: Vibrations associated with the C-O-N linkage of the oxazole ring would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
S-N Stretch: The sulfonamide S-N bond stretch is expected to show a weak to medium band around 900-940 cm⁻¹.
Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The key parameter is the wavelength of maximum absorption (λmax). The spectrum of this compound is expected to be dominated by the electronic transitions of the benzenesulfonyl and oxazole aromatic systems. One would anticipate absorptions in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the aromatic rings.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (C₉H₈N₂O₃S, Molecular Weight: 224.24 g/mol ).
The fragmentation pattern would provide structural information. Common fragmentation pathways would likely involve:
Cleavage of the S-N bond, giving fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 3-amino-1,2-oxazole radical cation (m/z 84).
Loss of SO₂ (64 mass units) from the molecular ion or major fragments.
Fragmentation of the oxazole ring.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. For this compound (C₉H₈N₂O₃S), the theoretical elemental composition is:
Carbon (C): 48.21%
Hydrogen (H): 3.60%
Nitrogen (N): 12.49%
Sulfur (S): 14.30%
An experimental result within ±0.4% of these theoretical values would serve as strong evidence for the compound's purity and elemental formula.
Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of crystalline materials. This method provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can elucidate precise molecular geometries, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of a compound in its solid state.
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on closely related derivatives, the precise solid-state structure, including unit cell parameters, space group, and detailed conformational analysis for the parent compound, remains unreported in the accessed literature.
The determination of the crystal structure of this compound would provide valuable insights into its molecular conformation, including the dihedral angles between the benzenesulfonamide and oxazole rings, as well as the nature of its intermolecular interactions, such as hydrogen bonding, which governs its crystal packing.
Structural Elucidation and Conformational Analysis
Molecular Geometry and Bond Parameters
The geometry of such molecules is defined by the spatial relationship between the benzenesulfonamide (B165840) and oxazole (B20620) moieties. In compound (I), the dihedral angle between the two benzene (B151609) rings is 81.27 (8)°. nih.gov The oxazole ring is oriented at 9.1 (2)° and 76.01 (9)° with respect to these benzene rings, indicating a significantly twisted conformation. nih.gov This non-planar arrangement is a common feature in N-phenylbenzenesulfonamides, which often adopt synclinal (gauche) conformations. nih.gov
Quantum chemical calculations on benzenesulfonamide have shown that bond lengths can vary, with C-S, S-N, and S=O bond lengths reported in the ranges of 1.7756–1.7930 Å, 1.6630–1.6925 Å, and approximately 1.45 Å, respectively. researchgate.net These theoretical values provide a general reference for the bond parameters expected within the N-(1,2-oxazol-3-yl)benzenesulfonamide framework.
Table 1: Selected Crystal Data and Refinement for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₇N₃O₅S₂ |
| Formula Weight (Mr) | 407.46 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.6294 (6) |
| b (Å) | 12.2394 (7) |
| c (Å) | 14.9673 (11) |
| β (°) | 106.863 (2) |
| Volume (ų) | 1863.5 (2) |
| Z | 4 |
Conformational Preferences and Dynamics
The conformational landscape of N-arylbenzenesulfonamides is largely dictated by the rotation around the S-N and C-S bonds. The twisted geometry observed in the crystal structure of derivative (I) is indicative of a stable, low-energy conformation. nih.gov Aromatic sulfonamides can exhibit conformational chirality due to these twisted synclinal conformations. nih.gov
The conformation of the N(2)–C(2) bond within the C–SO₂–NH–C segment of similar structures has been observed to be gauche and trans with respect to the two S=O bonds. nih.gov This twisted geometry around the sulfonamide group is crucial as it positions the oxygen atoms to effectively participate in hydrogen bonding. nih.gov Furthermore, potential energy surface scans on related sulfonamides help in understanding the stability of planar versus non-planar structures, with non-planar conformations often being energetically favored. researchgate.net The rotation of fragments within the molecule can lead to different conformer populations in solution, which can be investigated using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy. mdpi.com
Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Intermolecular interactions are fundamental in dictating the crystal packing and solid-state architecture of sulfonamide derivatives. Hydrogen bonds are the most prominent of these interactions. In the crystal structure of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These interactions form a classic R²₂(8) ring motif, connecting the molecules into one-dimensional polymeric chains that run along the nih.gov direction. nih.gov These chains are further interconnected by C—H⋯O hydrogen bonds, creating a stable three-dimensional network. nih.gov
The formation of N—H⋯O=S hydrogen bonds is a characteristic feature of sulfonamides, where the amide N-H group acts as a hydrogen bond donor and a sulfonyl oxygen atom acts as the acceptor. nih.gov This interaction is generally stronger than other intermolecular forces and plays a significant role in the supramolecular assembly. nih.gov In related structures, such as other benzenesulfonamide derivatives, molecules are linked into two-dimensional arrays by a combination of N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net The study of various benzamide (B126) and quinoline (B57606) derivatives has shown that N-H···O, O-H···N, and O-H···O are common and crucial hydrogen bonding networks that stabilize crystal structures. mdpi.com
Table 2: Hydrogen Bond Geometry (Å, °) for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Motif |
|---|---|---|---|---|---|
| N2—H2A···N3ⁱ | 0.86 | 2.14 | 2.994 (3) | 172 | R²₂(8) |
| N1—H1A···O1ⁱⁱ | 0.86 | 2.19 | 3.003 (3) | 158 | Chain |
| C17—H17A···O1ⁱⁱ | 0.96 | 2.50 | 3.443 (4) | 167 | Chain |
| C6—H6A···O5ⁱⁱⁱ | 0.93 | 2.52 | 3.297 (4) | 141 | - |
| C11—H11A···O4 | 0.93 | 2.37 | 2.721 (3) | 102 | S(6) |
(Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x, y, z-1; (iii) -x+1, -y+2, -z+1)
Stereochemical Influences in this compound Derivatives
The stereochemistry of molecules containing oxazole rings can be influenced by intramolecular interactions. For instance, in derivatives of 1,3-benzoxazol-2(3H)-ylidenes, the pronounced stabilization of the E stereoisomer is attributed to intramolecular hydrogen bonding, making it the exclusively observed product in NMR spectroscopy. researchgate.net This type of intramolecular hydrogen bond can create a quasi-ring that significantly stabilizes one stereoisomer over another. researchgate.netmdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of N-(1,2-oxazol-3-yl)benzenesulfonamide derivatives. nih.gov These methods provide fundamental insights into the molecule's stability, reactivity, and the nature of its chemical bonds. nih.gov For instance, DFT has been used to determine the optimized molecular structure of related compounds, such as 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (B165840), using the B3LYP/6-31G(d) level of theory. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating a higher propensity to engage in chemical reactions. nih.gov
In studies of derivatives like 4‐[(E)‐2‐(1H‐imidazol‐1‐yl)diazen‐1‐yl]‐N‐(5‐methyl‐1,2‐oxazol‐3‐yl)benzene‐1‐sulfonamide (M10), molecular orbital energy calculations were performed to assess these properties. nih.govsemanticscholar.org The analysis of frontier orbitals helps to understand charge transfer interactions within the molecule, which is essential for its biological activity. nih.gov
| Parameter | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap often correlates with higher chemical reactivity and biological activity. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Softer molecules are more reactive. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. nih.gov |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. nih.gov |
This table presents key quantum chemical descriptors derived from HOMO-LUMO energy calculations, which are used to predict the chemical reactivity and bioactivity of molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govelectrochemsci.org The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. nih.gov
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. nih.gov
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.govelectrochemsci.org
Green Regions : Represent areas of neutral or zero potential. nih.gov
For related sulfonamide structures, MEP analysis reveals that the most negative regions are often localized over the oxygen atoms of the carbonyl and sulfonic groups, identifying them as likely sites for interaction with electrophiles. electrochemsci.org Conversely, positive potentials are found around the hydrogen atoms of amino groups, marking them as preferred locations for nucleophilic interactions. electrochemsci.org This mapping helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical for a drug's binding to its biological target. electrochemsci.org
While DFT is a powerful method for calculating the energetics of reaction pathways, including transition states and activation energies, specific studies detailing these pathways for this compound were not prominent in the available research. Such studies would be valuable for understanding its metabolic fate and designing more stable analogues.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein or enzyme (the receptor). nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of inhibition.
Derivatives of this compound have been the subject of numerous docking studies. A prominent example is Sulfamethoxazole (B1682508) (SMX), an amino- and methyl-substituted derivative, which has been docked against Dihydropteroate (B1496061) Synthase (DHPS), its known target in bacteria like Escherichia coli and Streptococcus pneumoniae. nih.gov These simulations help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for its inhibitory activity. nih.gov
In another study, a novel derivative, 4‐[(E)‐2‐(1H‐imidazol‐1‐yl)diazen‐1‐yl]‐N‐(5‐methyl‐1,2‐oxazol‐3‐yl)benzene‐1‐sulfonamide (M10), was identified through virtual screening and docking against the main protease (Mpro) of SARS-CoV-2, suggesting its potential as an antiviral agent. nih.govsemanticscholar.org
| Ligand (Derivative) | Target Protein | Organism/Virus | Docking Score (kcal/mol) | Key Finding |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Escherichia coli, Streptococcus pneumoniae | Not specified | Helps to understand drug-molecule interactions related to its antibacterial mechanism. nih.gov |
| M10 | Main Protease (Mpro) | SARS-CoV-2 | -9.2 | Identified as a potent inhibitor of a key viral enzyme. semanticscholar.org |
| SMX | Main Protease (Mpro) | SARS-CoV-2 | -6.1 | Used as a reference or parent compound in screening for more potent derivatives. nih.gov |
| Compound 9c | Carbonic Anhydrase I (hCA I) | Human | -5.13 | A related benzenesulfonamide derivative showing potential inhibitory properties. nih.gov |
| Compound 9h | Carbonic Anhydrase II (hCA II) | Human | -5.32 | A related benzenesulfonamide derivative showing potent inhibition against a different isoform. nih.gov |
This table summarizes molecular docking studies conducted on derivatives of this compound against various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical properties or structural features with activity, QSAR models can predict the potency of new, unsynthesized compounds.
For compounds related to this compound, 3D-QSAR models have been developed. For example, a study on imidazole (B134444) series of compounds, including N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide, used 3D-QSAR to reveal the structural basis of their inhibitory activity. scispace.com These models generate contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. scispace.com For instance, blue cubes in a model might indicate that substituting with a bulky group in that region is unfavorable for activity, guiding medicinal chemists in lead optimization. scispace.com
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. MD simulations provide a more realistic model of the biological environment by treating the system as dynamic and including solvent effects.
For the complex of the derivative M10 with the SARS-CoV-2 main protease (Mpro), MD simulations were conducted to observe the stability and interaction profiles. semanticscholar.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to check if the system has reached equilibrium. semanticscholar.org Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to measure fluctuations of individual protein residues, providing insight into which parts of the protein are most affected by ligand binding. semanticscholar.org Such simulations are crucial for validating docking results and confirming that the predicted binding mode is stable.
In silico Prediction of ADME-Related Molecular Descriptors for Research Compound Profiling
In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential success as a therapeutic agent. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing for the early profiling and prioritization of research compounds before committing to extensive laboratory synthesis and testing. nih.govswissadme.ch For the research compound this compound, a comprehensive ADME profile was generated using predictive modeling to evaluate its drug-like characteristics.
The evaluation of this compound was conducted using the SwissADME web tool, a widely utilized platform that provides robust predictions for various molecular descriptors related to pharmacokinetics and drug-likeness. nih.govbohrium.commolecular-modelling.ch The predictions are based on a compilation of diverse, peer-reviewed computational models.
The fundamental physicochemical properties of a compound, such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are significant determinants of its ADME profile. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter that influences solubility, absorption, and membrane permeability. The predicted values for this compound are summarized below.
| Molecular Descriptor | Predicted Value |
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.24 g/mol |
| Log P (iLOGP) | 1.15 |
| Log P (XLOGP3) | 1.13 |
| Log P (WLOGP) | 1.25 |
| Log P (MLOGP) | 1.39 |
| Log P (Silicos-IT) | 1.73 |
| Consensus Log P | 1.33 |
| Topological Polar Surface Area (TPSA) | 81.91 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Data generated using the SwissADME web tool.
A compound's solubility in aqueous environments is fundamental to its absorption and distribution in vivo. The predicted water solubility for this compound was assessed using several models. Furthermore, key pharmacokinetic parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability were predicted to understand the compound's potential distribution within the body. Cytochrome P450 (CYP) enzymes are critical for the metabolism of many drugs, and predicting a compound's interaction with these enzymes can foresee potential drug-drug interactions.
| ADME-Related Parameter | Prediction |
| Water Solubility | |
| Log S (ESOL) | -2.12 |
| Solubility (ESOL) | 0.43 mg/ml; 1.92e-3 mol/l |
| Solubility Class (ESOL) | Soluble |
| Log S (Ali) | -2.71 |
| Solubility (Ali) | 0.11 mg/ml; 4.98e-4 mol/l |
| Solubility Class (Ali) | Soluble |
| Log S (SILICOS-IT) | -2.57 |
| Solubility (SILICOS-IT) | 0.15 mg/ml; 6.70e-4 mol/l |
| Solubility Class (SILICOS-IT) | Soluble |
| Pharmacokinetics | |
| Gastrointestinal (GI) absorption | High |
| Blood-Brain Barrier (BBB) permeant | Yes |
| P-glycoprotein (P-gp) substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Log Kp (skin permeation) | -6.84 cm/s |
Data generated using the SwissADME web tool.
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. These evaluations are often based on established rules derived from the analysis of successful oral drugs. The Lipinski rule of five is a widely recognized guideline for assessing drug-likeness. Additionally, medicinal chemistry friendliness filters help identify compounds with potentially problematic chemical features that might lead to issues during synthesis or in biological assays.
| Drug-Likeness Model / Filter | Prediction |
| Lipinski Rule of Five | Yes; 0 violations |
| Ghose Filter | Yes; 0 violations |
| Veber Filter | Yes; 0 violations |
| Egan Filter | Yes; 0 violations |
| Muegge Filter | Yes; 0 violations |
| Bioavailability Score | 0.55 |
| Lead-likeness | Yes; 0 violations |
| Synthetic Accessibility | 2.53 |
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk | 0 alerts |
Data generated using the SwissADME web tool.
Investigation of Biological Interactions and Mechanisms in Vitro / in Silico Focus
Antimicrobial Research
Interference with Microbial Metabolic Pathways (e.g., Folic Acid Synthesis)
The benzenesulfonamide (B165840) scaffold is foundational to a class of synthetic antimicrobial agents known as sulfonamides. These compounds function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folic acid synthesis pathway of many microorganisms. researchgate.net Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, making this pathway an effective target for antimicrobial drugs. researchgate.net
A prominent derivative, Sulfamethoxazole (B1682508), which has a 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide structure, serves as a classic example of this mechanism. researchgate.net By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfamethoxazole competitively blocks the enzyme's active site. This inhibition disrupts the production of dihydropteroic acid, a precursor to dihydrofolic acid, thereby halting the synthesis of folic acid and leading to bacterial cell death or growth inhibition. researchgate.net
Further research into related structures has explored the conjugation of the folic acid scaffold with various sulfonamides to create new agents targeting dihydrofolate reductase (DHFR), another key enzyme in the same pathway. nih.gov Molecular docking studies on these novel conjugates have been performed to elucidate their binding mechanisms within the DHFR enzyme active site, suggesting that the core benzenesulfonamide structure is a versatile pharmacophore for disrupting microbial folic acid metabolism. nih.gov
Antiproliferative Research
The N-(1,2-oxazol-3-yl)benzenesulfonamide framework and its analogs have been the subject of extensive antiproliferative research, demonstrating multifaceted mechanisms for inhibiting cancer cell growth.
Cellular Cytotoxicity Mechanisms (e.g., DNA binding studies)
One of the primary mechanisms underlying the cytotoxic effects of benzenesulfonamide derivatives is their interaction with DNA. Studies on sulfamethoxazole, a methylated version of the core compound, have shown that it binds to calf thymus DNA (CT-DNA) with a binding constant (Kb) of 4.37 × 10⁴ M⁻¹. researchgate.net Molecular docking simulations suggest that this interaction occurs within the minor groove of the DNA helix, primarily through hydrogen bonding between the sulfonamide oxygen atoms and guanine (B1146940) nucleotides. researchgate.net
More complex derivatives have been synthesized to enhance this interaction. A study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides (compounds YM-1, YM-2, and YM-3) employed spectroscopic and electrochemical methods to investigate their DNA binding properties. The results indicated that these compounds interact with DNA through a mixed mode involving both intercalation and groove binding. nih.govresearchgate.net The binding affinity and thermodynamic parameters confirmed that the interaction is spontaneous. nih.govresearchgate.net Among the tested compounds, YM-1 exhibited the strongest binding affinity. nih.govresearchgate.net All three derivatives displayed dose-dependent cytotoxicity against the MG-U87 human glioblastoma cancer cell line. researchgate.netnih.gov
Table 1: DNA Binding and Thermodynamic Parameters for Sulfonamide Derivatives Data sourced from experimental and theoretical analyses of compounds YM-1, YM-2, and YM-3. nih.gov
| Compound | Binding Constant (Kb) x 104 (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Binding Mode |
|---|---|---|---|
| YM-1 | 15.8 | -29.66 | Mixed Intercalative/Groove |
| YM-2 | 13.8 | -29.33 | Mixed Intercalative/Groove |
| YM-3 | 12.5 | -29.08 | Mixed Intercalative/Groove |
Other benzenesulfonamide derivatives have been shown to induce cytotoxicity through different mechanisms, such as modulating intracellular pH and increasing levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in lung cancer cells. immunopathol.com
Tubulin Polymerization Inhibition Studies
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These agents often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govnih.gov
For example, a series of 2-N-aryl-substituted benzenesulfonamidoacetamides were developed as novel tubulin polymerization inhibitors that demonstrated impressive cytotoxicity against a range of cancer cells. nih.gov Similarly, research on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives identified compounds that inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range. researchgate.net One such derivative, DL14, was found to competitively inhibit tubulin polymerization with an IC₅₀ of 0.83 μM. researchgate.net These findings highlight the potential of the benzenesulfonamide scaffold in developing antimitotic agents that interfere with microtubule dynamics. nih.govnih.govmdpi.com
Targeting of Cancer-Related Cellular Processes
Beyond direct DNA interaction and tubulin inhibition, benzenesulfonamide derivatives have been engineered to target other specific cellular processes and proteins that are dysregulated in cancer.
Enzyme Inhibition: A significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.gov This enzyme is overexpressed in many hypoxic solid tumors and plays a role in tumor cell proliferation and survival. Benzenesulfonamide-based compounds have been designed to act as potent and selective inhibitors of hCA IX, with some derivatives showing inhibition constants (Ki) in the nanomolar range. nih.govnih.gov In addition to CAs, other enzymes such as urease have also been identified as targets. nih.govresearchgate.net
Signal Transduction Pathway Modulation: Certain benzenesulfonamide derivatives have been developed as dual-target inhibitors. For instance, compounds have been designed to simultaneously inhibit tubulin polymerization and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a transcription factor that is persistently activated in many cancers, promoting cell proliferation and survival. The dual inhibition of both tubulin and STAT3 represents a promising strategy to enhance antitumor efficacy. researchgate.net
Inhibition of Angiogenesis: Tumor growth is dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. researchgate.net Novel sulfonamide-triazole-glycoside hybrids have been synthesized and shown to inhibit VEGFR-2, thereby blocking a critical pathway for tumor progression. These compounds were also found to induce cell cycle arrest at the G1 stage in cancer cells. researchgate.net
Anti-inflammatory Research
The benzenesulfonamide core structure is also present in compounds investigated for their anti-inflammatory properties. These agents act by modulating the pathways involved in the inflammatory response.
Modulation of Inflammatory Mediators (e.g., Nitrite (B80452) Production)
Inflammation is a complex biological response involving the release of various pro-inflammatory mediators. Research has demonstrated that novel benzenesulfonamide derivatives can effectively suppress this process. A study on benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine showed significant anti-inflammatory activity by reducing the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov
Furthermore, these compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical to the production of prostaglandins, another set of inflammatory mediators. The derivatives demonstrated significant inhibitory activity against both COX-1 and COX-2, with efficacy comparable to or exceeding that of the standard anti-inflammatory drug indomethacin (B1671933) in vitro. researchgate.netmdpi.com This dual action of suppressing pro-inflammatory cytokines and inhibiting COX enzymes highlights the therapeutic potential of these compounds in treating inflammatory conditions. researchgate.net
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Benzenesulfonamide Derivatives Data represents the mean percentage of inhibition compared to a control. mdpi.com
| Compound | Mean COX-1 Inhibition (%) | Mean COX-2 Inhibition (%) |
|---|---|---|
| Compound 1 | 70% | 98% |
| Compound 2 | 69% | 98% |
| Compound 3 | 70% | 99% |
| Indomethacin (Reference) | 68% | 97% |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Interaction Profiles
The biological activity of N-(1,2-oxazol-3-yl)benzenesulfonamide can be significantly modulated by the introduction of various substituents on both the benzenesulfonamide (B165840) and the oxazole (B20620) rings. These modifications can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity to biological targets.
Research on a series of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors has demonstrated the profound impact of substituents on the anilino-pyridyl portion of the molecule. While not the specific N-(1,2-oxazol-3-yl) scaffold, these findings provide valuable insights into how substitutions on the aromatic rings of related structures can drive activity. For instance, in a study of N-(2-anilino-3-pyridyl)benzenesulfonamides, it was observed that different substituents on the phenyl and pyridyl rings led to a range of antitumor activities. acs.org The introduction of halogenated and alkyl-substituted anilines, in particular, resulted in potent and selective inhibitors of leukemia cell lines. acs.org
In another study focusing on benzenesulfonamide analogs as anti-glioblastoma agents, various derivatives were synthesized and tested. Compound AL106 , a 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, was identified as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM. nih.gov This highlights how complex substituents on the benzene (B151609) ring can confer significant biological activity.
The following interactive table summarizes the growth inhibition data (GI50) for a selection of 1,3-oxazole sulfonamide derivatives against various cancer cell lines, illustrating the effect of different substituents.
| Compound | Substituent (R) | Mean GI50 (µM) | Leukemia Cell Line GI50 (nM) |
|---|---|---|---|
| 14 | 4-chloro | Submicromolar | >100 |
| 16 | Not specified | 0.655 | >100 |
| 18 | 4-bromo | Submicromolar | >100 |
| 44 | 2-chloro-5-methyl | Not specified | 48.8 |
| 58 | 1-naphthyl | Not specified | 44.7 |
Influence of Ring System Modifications on Research Efficacy
For example, the replacement of the oxazole ring with other five-membered heterocycles, such as a 1,3,4-thiadiazole (B1197879) in the case of compound AL106 , has been shown to yield compounds with significant anti-glioblastoma activity. nih.gov This suggests that the sulfonamide moiety can be effectively paired with various heterocyclic systems to achieve desired biological outcomes.
In a study of metallo-β-lactamase inhibitors, it was found that the position of substituents on the benzene ring of benzenesulfonamide derivatives was critical for inhibitory potency. Specifically, meta-substituted derivatives showed significantly higher activity against the ImiS enzyme compared to ortho- or para-substituted analogs. nih.gov This indicates that the geometry of the entire molecule, dictated by the substitution pattern on the ring system, is a key determinant of efficacy.
The following interactive table presents the IC50 values of various benzenesulfonamide derivatives against the metallo-β-lactamase ImiS, demonstrating the influence of substituent position on the benzene ring.
| Compound Series | Substitution Pattern | IC50 Range (µM) | Most Potent Inhibitor (IC50) |
|---|---|---|---|
| 1a-1j | ortho/para | 2.7–9.3 | - |
| 2a-2h | meta | <1 | 2g (0.11 µM) |
| 3e-3f | Not specified | 4.6–5.4 | - |
Correlations between Electronic Structure and Biological Response
The electronic properties of this compound and its derivatives play a crucial role in their biological activity. The distribution of electron density, as influenced by electron-donating or electron-withdrawing substituents, can affect the strength of interactions with biological targets, such as hydrogen bonding and π-π stacking.
Quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating these correlations. For instance, a QSAR study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed key molecular descriptors that influence their anticancer activity. mdpi.comnih.gov The models generated from this analysis showed that for the MCF-7 breast cancer cell line, the presence of oxygen atoms in certain functional groups had a disadvantageous effect on cytotoxic activity. mdpi.com This suggests that modulating the electronic environment around specific atoms can tune the biological response.
Another QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides indicated that the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all important factors in determining biological activity. nih.gov These findings underscore the multifaceted nature of electronic effects on molecular interactions. While not directly on the this compound scaffold, these studies provide a framework for understanding how electronic structure can be correlated with biological response in related sulfonamide compounds.
Stereochemical Influences on Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and, consequently, in the biological activity of chiral compounds. For this compound, if a chiral center is introduced, the different enantiomers or diastereomers can exhibit vastly different biological profiles.
The specific three-dimensional shape of a molecule determines how it fits into the binding site of a protein or other biological target. Noncovalent interactions, which are fundamental to enantioselective recognition, are highly sensitive to the spatial arrangement of functional groups. nih.gov Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy.
Role As a Chemical Scaffold and Building Block in Advanced Synthesis
Precursor for Novel Heterocyclic Systems
The N-(1,2-oxazol-3-yl)benzenesulfonamide framework serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the isoxazole (B147169) and sulfonamide groups can be exploited to construct new rings and introduce additional functionality.
A notable application of this scaffold is in the synthesis of N-sulfonyl amidines. Research has demonstrated that isoxazole thioamides can react with sulfonyl azides to regioselectively produce N-sulfonyl amidines. This transformation is significant as N-sulfonyl amidines are themselves important pharmacophores and versatile intermediates in organic synthesis. The reaction proceeds efficiently and provides a direct route to these valuable compounds, showcasing the utility of the N-(1,2-oxazol-3-yl) moiety as a reactive handle for further chemical elaboration.
Furthermore, the isoxazole ring within the this compound scaffold can be a part of a building block for constructing other heterocyclic systems. For instance, libraries of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives have been synthesized, indicating the utility of the isoxazole motif in the formation of other azole rings. While the synthesis may not directly start from this compound, it highlights the synthetic accessibility and value of the isoxazolyl-sulfonamide linkage in generating diverse heterocyclic structures.
The general synthetic approach to N-(isoxazol-3-yl)benzenesulfonamides often involves the reaction of a 3-aminoisoxazole derivative with a benzenesulfonyl chloride. This modular synthesis allows for the introduction of a wide variety of substituents on both the isoxazole and the benzene (B151609) ring, further expanding the scope of this scaffold as a precursor for a multitude of novel heterocyclic systems.
Design of Hybrid Molecules for Multitarget Research
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery for addressing complex diseases with multiple targets. The this compound scaffold is well-suited for the design of such hybrid molecules.
The sulfonamide group is a well-established pharmacophore present in numerous drugs. By coupling it with a 1,2-oxazole ring, a moiety also found in various biologically active compounds, a hybrid molecule with potential for synergistic or multi-target activity is created. Researchers have explored the synthesis of hybrid molecules incorporating the sulfonamide group with other heterocyclic rings like 1,2,4-triazole (B32235) to develop new antimalarial agents. This approach of linking a sulfonamide to a heterocyclic ring is a common strategy to create compounds with enhanced biological profiles.
The versatility of the this compound scaffold allows for the incorporation of additional pharmacophoric elements. For example, derivatives of this scaffold can be designed to interact with multiple biological targets by modifying the substituents on the benzene ring or the isoxazole ring. This can lead to the development of compounds with improved efficacy and a reduced likelihood of drug resistance. The synthesis of a variety of sulfonamide-based hybrid compounds has been a focus of recent research, with the aim of generating molecules with a broad spectrum of biological activities.
Integration into Complex Polycyclic Architectures
While direct examples of the integration of this compound into complex polycyclic architectures are not extensively reported, the chemical nature of this scaffold suggests its potential as a building block for such structures. The functional groups present in the molecule offer multiple points for annulation and cyclization reactions.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations to rapidly build molecular complexity, are a powerful tool in the synthesis of polycyclic systems. For instance, the synthesis of oxazino[4,3-a]indoles has been achieved through a cascade addition-cyclization reaction. This demonstrates how a relatively simple heterocyclic precursor can be elaborated into a more complex, fused polycyclic architecture. It is conceivable that this compound derivatives, with appropriate functionalization, could participate in similar cascade reactions to generate novel polycyclic frameworks.
The isoxazole ring itself can undergo various transformations, including ring-opening and rearrangement reactions, which can be exploited to construct new carbocyclic or heterocyclic rings. By strategically placing reactive groups on the this compound scaffold, it is possible to design synthetic routes that lead to the formation of intricate polycyclic structures. Further research in this area could unlock the potential of this scaffold in the synthesis of complex natural product analogues and other novel polycyclic compounds.
Applications in Combinatorial Chemistry Libraries for Research
Combinatorial chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The modular nature of the this compound scaffold makes it an ideal candidate for the construction of such libraries.
The synthesis of a library of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives has been reported, showcasing the application of the isoxazole-sulfonamide motif in a combinatorial approach to generate a collection of compounds for biological evaluation. Similarly, the synthesis of a library of N-sulfonyl amidines bearing differently substituted 1,2,3-triazoles has been achieved, further highlighting the utility of sulfonamide-based heterocyclic scaffolds in combinatorial chemistry.
Future Research Trajectories and Unexplored Avenues
Development of Novel Synthetic Methodologies
Future synthetic efforts will likely focus on creating more efficient, sustainable, and diverse routes to N-(1,2-oxazol-3-yl)benzenesulfonamide and its derivatives. Key areas of development include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, such as 3-amino-substituted 1,2-benzisoxazoles. researchgate.net This eco-friendly approach could be adapted for the rapid synthesis of this compound libraries, facilitating faster screening of new analogs. researchgate.net
Multi-Component Reactions (MCRs): Designing one-pot, multi-component sequences offers a streamlined approach to generating structural diversity. nih.gov An amidation-coupling-cycloisomerization (ACCI) strategy, for instance, could be envisioned where a benzenesulfonamide (B165840) precursor, a propargylamine (B41283) equivalent, and another component are combined to rapidly assemble the target scaffold. organic-chemistry.org
Novel Cyclization Strategies: The core 1,2-oxazole ring is central to the molecule's structure. Classic methods involve the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632) hydrochloride or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov Future research could explore transition-metal-free intramolecular cyclization of N-propargylic amides or gold-catalyzed heterocyclization to access novel substitution patterns on the oxazole (B20620) ring. organic-chemistry.org The van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs), is another powerful strategy for preparing diverse oxazole derivatives from aldehydes. nih.gov
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for the key intermediates or the final sulfonamide coupling step could enable efficient and automated production of analog libraries for high-throughput screening.
A comparison of potential synthetic strategies is outlined below.
| Methodology | Key Features | Potential Advantages | Relevant Precursors/Reagents | Citation |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times (hours vs. days), improved yields, eco-friendly. | 3-chloro-1,2-benzisoxazoles, various amines. | researchgate.net |
| van Leusen Oxazole Synthesis | [3+2] cycloaddition using tosylmethylisocyanides (TosMICs). | High flexibility in creating substituted oxazoles from aldehydes. | Aldehydes, TosMIC, K₂CO₃. | nih.gov |
| Gold-Catalyzed Cyclization | Oxidative annulation involving ynamides and nitriles. | Access to functionalized amino-oxazoles under mild conditions. | Ynamides, nitriles, gold catalysts. | organic-chemistry.org |
| Multi-Component Reactions | Combining three or more reactants in a single step. | Increased efficiency, diversity-oriented, atom economy. | Propargylamine, acid chlorides, benzenesulfonamide precursors. | nih.govorganic-chemistry.org |
Exploration of New Biological Targets and Pathways for Mechanistic Probes
While analogs have shown promise, the full biological potential of the this compound scaffold is yet to be realized. Future investigations should aim to identify and validate new molecular targets.
Anti-HIV Mechanisms: Oxazole-benzenesulfonamide derivatives have been identified as inhibitors of the HIV-1 reverse transcriptase (RT) interaction with the cellular protein eEF1A. nih.gov This represents a novel mechanism distinct from traditional RT inhibitors. Future work should focus on elucidating the precise binding site and exploring the activity of these compounds against a broader range of drug-resistant HIV-1 strains. nih.gov
Tubulin Polymerization: Certain 1,3-oxazole sulfonamides act as tubulin polymerization inhibitors, showing potent anticancer activity, particularly against leukemia cell lines. nih.govacs.orgnist.gov Future research could investigate whether this compound analogs can also target the tubulin cytoskeleton and explore their potential against other cancer types.
Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore for inhibiting enzymes like carbonic anhydrases. tandfonline.comnih.gov Screening this compound analogs against various isoforms of carbonic anhydrase could lead to the discovery of inhibitors for conditions like glaucoma or cancer. Other potential enzyme targets include protein kinases, DNA topoisomerases, and pancreatic lipase. pharmaceutical-technology.comnih.gov
Antimicrobial Pathways: The sulfonamide group is famously associated with antibacterial activity by inhibiting dihydropteroate (B1496061) synthetase (DHPS). rsc.org While some oxazole-sulfonamide hybrids have shown broad-spectrum antimicrobial and antifungal activity, the exact mechanisms are not always clear. nih.govresearchgate.netacs.orgnih.gov Future studies should use techniques like growth kinetic assays and synergy studies with known antibiotics to probe their mechanisms and potential to combat multi-drug resistant pathogens. acs.orgnih.gov
| Potential Target Class | Specific Example | Therapeutic Area | Rationale/Key Findings | Citation |
| Viral-Host Protein Interaction | HIV-1 RT-eEF1A | HIV/AIDS | Analogs inhibit this crucial interaction, effective against WT and NNRTI-resistant HIV-1. | nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | 1,3-Oxazole sulfonamides inhibit tubulin polymerization with nanomolar potency. | nih.govacs.orgnist.gov |
| Enzymes | Carbonic Anhydrase | Glaucoma, Cancer | Sulfonamides are a classic inhibitor class for this enzyme family. | tandfonline.comnih.gov |
| Bacterial Enzymes | Dihydropteroate Synthetase (DHPS) | Infectious Disease | The sulfonamide moiety can act as a competitive inhibitor in the folate synthesis pathway. | rsc.org |
| Other Enzymes | Pancreatic Lipase | Obesity | Carbazole-based analogs have shown potential as PL inhibitors. | nih.gov |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating drug discovery. Future efforts should integrate advanced modeling to guide the design of new this compound analogs.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on known active analogs to screen large virtual libraries for new compounds with potentially high binding affinity. mdpi.com This approach can efficiently identify novel candidates for synthesis and testing. nih.gov
Molecular Docking and Dynamics: For identified targets like HIV-1 RT or tubulin, molecular docking can predict the binding poses and affinities of newly designed analogs. tandfonline.comresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing insights into key interactions and the role of specific functional groups. nih.govmdpi.com
In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational tools can predict parameters like lipophilicity (C log P), solubility, and potential toxicity, helping to prioritize compounds with favorable drug-like properties and reducing late-stage failures. researchgate.netnih.govresearchgate.net
Integration with Advanced Analytical Techniques
To fully understand the structure-activity relationships and mechanisms of action, a suite of advanced analytical techniques will be essential.
Structural Elucidation: While standard techniques like NMR, MS, and FTIR are fundamental for characterization, single-crystal X-ray crystallography provides definitive proof of structure and stereochemistry, which is vital for understanding interactions at the molecular level. doi.orgresearchgate.net
Microscopy for Cellular Analysis: To visualize the effects of these compounds within cells, advanced microscopy is invaluable. Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can reveal morphological changes, such as cell wall damage in bacteria. nih.gov Confocal laser microscopy can be used to track the cellular uptake and localization of fluorescently tagged analogs. nih.gov
Binding Interaction Studies: Techniques such as circular dichroism (CD) can be used to study conformational changes in target proteins upon ligand binding. acs.org Synchronous fluorescence can help identify which amino acid residues (e.g., tryptophan) are involved in the binding interaction. acs.org
Expanding the Chemical Space of this compound Analogs
Systematic expansion of the chemical space around the core scaffold is critical for optimizing activity and exploring new biological functions.
Substitution on the Benzene (B151609) Ring: The benzenesulfonamide ring is a prime site for modification. Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) can modulate electronic properties, lipophilicity, and steric interactions, significantly impacting biological activity. nih.govresearchgate.net
Modification of the Oxazole Ring: While the parent compound is a 1,2-oxazole, exploring other isomers like 1,3-oxazoles is a viable strategy, as these have also shown significant biological activity. nih.govnih.govacs.org Furthermore, substitution at the C5 position of the oxazole ring can be explored to enhance target engagement.
Linker Variation: The sulfonamide linker is key, but exploring alternative bioisosteric linkers could lead to novel properties. For example, replacing the sulfonamide with a carboxamide has been a successful strategy in other benzenesulfonamide derivatives. nih.govresearchgate.net
Scaffold Hopping and Fusion: Future designs could involve fusing additional rings to the core structure to create more complex, rigid molecules, such as naphthoxazoles. doi.orgnih.gov This can lead to altered selectivity and potency profiles. Another approach is to use the 1,2-oxazole ring as a building block for creating heterocyclic peptidomimetics. thieme.de This expansion of diversity is crucial for discovering analogs with novel mechanisms of action. olemiss.edu
Q & A
Basic Question: What are the most effective synthetic routes for N-(1,2-oxazol-3-yl)benzenesulfonamide derivatives, and how can reaction yields be optimized?
Answer:
The synthesis of this compound derivatives typically involves coupling sulfonamide precursors with functionalized oxazole rings. A conventional method uses reflux conditions in polar aprotic solvents like DMF, yielding ~50% (e.g., compound 3b in ). However, microwave-assisted synthesis significantly improves yields (up to 88%) by enhancing reaction kinetics and reducing side reactions . Optimization strategies include:
- Solvent selection : DMF or DMA for solubility and stability.
- Catalyst use : Acetic acid in Schiff base formation (e.g., ).
- Purification : Column chromatography or recrystallization to isolate pure products.
Validate purity via TLC (Rf values in ) and confirm structures using spectroscopic methods (IR, NMR) .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Answer:
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
- NMR : ¹H/¹³C-NMR resolves substituent positions (e.g., methyl groups on oxazole at δ ~2.3 ppm in ¹H-NMR; ).
- X-ray crystallography : Determines molecular conformation and packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1881 Å, β = 99.776°) are common (). Use SHELX software for refinement and ORTEP-3 for visualization .
Advanced Question: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound derivatives?
Answer:
Crystallographic data (e.g., ) reveal hydrogen-bonding motifs that stabilize molecular packing:
- Intramolecular bonds : S(6) rings formed via O–H⋯N interactions.
- Intermolecular bonds : N–H⋯N and O–H⋯O bonds create R₂²(8) dimers and 1D chains.
Discrepancies arise from solvent effects or protonation states. To resolve contradictions: - Compare hydrogen-bond geometries (distances/angles) across studies.
- Use graph-set analysis ( ) to classify patterns (e.g., R₂²(26) motifs in ).
- Validate with Hirshfeld surface analysis or DFT calculations .
Advanced Question: How does the oxazole moiety influence the biological activity of this compound derivatives?
Answer:
The oxazole ring enhances bioactivity through:
- Electron-withdrawing effects : Stabilizes sulfonamide’s S=O groups, improving target binding (e.g., antimicrobial targets in ).
- Hydrogen-bond donors/acceptors : The N–H group in oxazole facilitates interactions with enzymes (e.g., dihydrofolate reductase).
- Substituent effects : Methyl groups on oxazole (e.g., 5-methyl in ) increase lipophilicity and membrane permeability.
Experimental validation: - Synthesize analogs with modified oxazole substituents.
- Test via MIC assays (e.g., L2 in showed 50 ppm activity against Salmonella typhi) .
Advanced Question: What methodological approaches address discrepancies in reported synthetic yields or crystallographic parameters?
Answer:
Address contradictions via:
- Reproducibility checks : Replicate reactions under identical conditions (solvent, temperature, catalyst).
- Analytical validation : Use HPLC-MS to detect impurities (e.g., unreacted sulfamethoxazole in ).
- Crystallographic refinement : Cross-validate unit cell parameters using multiple datasets (e.g., vs. 11).
- Statistical analysis : Apply R-factor metrics (R₁, wR₂) to assess refinement quality (e.g., R₁ = 0.049 in ) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
Answer:
SAR strategies include:
- Substituent variation : Introduce electron-donating groups (e.g., –OCH₃) on the benzene ring to modulate electronic effects ( ).
- Hybridization : Combine with thiophene or pteridine moieties ( ) to target multiple pathways.
- Crystallographic insights : Optimize hydrogen-bond networks (e.g., π–π stacking in ) for improved stability.
Validate via: - Molecular docking : Predict binding to targets (e.g., carbonic anhydrase).
- In vitro assays : Compare IC₅₀ values of analogs (e.g., antimicrobial activity in ) .
Advanced Question: What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?
Answer:
Hydrogen bonds dictate crystal packing and stability:
- Dimer formation : N–H⋯N bonds create centrosymmetric dimers (R₂²(8) motifs; ).
- 1D chains : O–H⋯O bonds extend dimers into chains along specific crystallographic axes (e.g., [101] in ).
- π–π interactions : Aromatic stacking (3.7928 Å in ) enhances thermal stability.
Methodology: - Use PLATON or Mercury software to analyze packing diagrams.
- Compare with Etter’s rules ( ) to predict aggregation patterns .
Advanced Question: How can computational methods complement experimental data in studying this compound derivatives?
Answer:
Computational tools enhance:
- Conformational analysis : DFT optimizations (e.g., Gaussian) validate crystallographic torsional angles (e.g., C–S–N–C dihedrals in ).
- Electronic properties : HOMO-LUMO gaps predict reactivity (e.g., oxazole’s electron-deficient nature).
- Docking studies : AutoDock Vina screens potential biological targets (e.g., antifolate enzymes).
Cross-validate with experimental IR/NMR shifts and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
